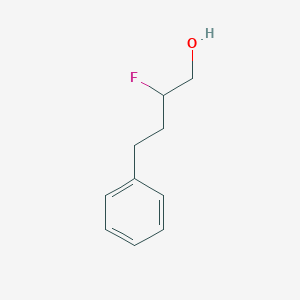

2-Fluoro-4-phenylbutan-1-ol

Description

Properties

Molecular Formula |

C10H13FO |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

2-fluoro-4-phenylbutan-1-ol |

InChI |

InChI=1S/C10H13FO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

InChI Key |

RFXOSPOMDNVBKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation of benzene derivatives, followed by reduction and fluorination steps . The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the acylation process .

Industrial Production Methods: Industrial production of fluorinated compounds, including 2-Fluoro-4-phenylbutan-1-ol, often employs enzymatic synthesis methods. Enzymes such as fluorinases are used to catalyze the formation of carbon-fluorine bonds under mild conditions, making the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-phenylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different alcohols or hydrocarbons.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

2-Fluoro-4-phenylbutan-1-ol serves as a vital building block for synthesizing more complex fluorinated compounds. Its unique structure allows for:

- Oxidation Reactions : Leading to the formation of ketones or aldehydes.

- Reduction Reactions : Resulting in various alcohols or hydrocarbons.

- Substitution Reactions : Facilitating the creation of diverse substituted derivatives.

Biology

In biological research, this compound has been investigated for its role in enzyme-catalyzed reactions involving fluorinated substrates. The compound's ability to interact with specific biological targets is attributed to the electronegativity of the fluorine atom, which can influence reactivity and binding affinity. This property is particularly useful in studying enzyme activities and cellular responses .

Medical Applications

The pharmacokinetic properties of this compound make it a candidate for drug development. Preliminary studies suggest that it may interact favorably with biological targets, enhancing its potential efficacy as a therapeutic agent. The compound's unique structure may also allow it to modulate enzyme activities, contributing to its relevance in medicinal chemistry .

Industrial Applications

In industrial settings, this compound is utilized in producing materials with enhanced stability and performance characteristics. Its application extends to:

- Material Science : Development of advanced materials that leverage the compound's unique chemical properties.

- Agrochemicals : Potential use in formulating pesticides or herbicides due to its chemical stability and reactivity .

Case Study 1: Biocatalytic Characterization

A study explored the biocatalytic potential of an alcohol dehydrogenase variant using this compound as a substrate. The research highlighted how varying concentrations of co-solvents affected substrate conversion rates and enantiomeric excess, demonstrating the compound's utility in asymmetric synthesis processes .

Case Study 2: Drug Design Insights

Research into the interactions of this compound with enzyme targets provided insights into its potential as a drug candidate. The findings indicated that modifications to the compound could lead to improved selectivity and efficacy against specific biological targets, supporting its role in future drug development initiatives .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for synthesizing complex fluorinated compounds |

| Biology | Study of enzyme interactions and biological target modulation |

| Medicine | Potential drug candidate with favorable pharmacokinetic properties |

| Industry | Production of stable materials and agrochemical formulations |

Mechanism of Action

The mechanism of action of 2-Fluoro-4-phenylbutan-1-ol involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to changes in the compound’s stability, lipophilicity, and bioavailability, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2-Fluoro-4-phenylbutan-1-ol | Not listed | C₁₀H₁₃FO | 168.21 g/mol | Fluorine (C2), phenyl (C4), -OH |

| 4-Fluoro-1-butanol | 372-93-0 | C₄H₉FO | 92.11 g/mol | Fluorine (C4), primary alcohol |

| 4-Phenylphenol | 92-69-3 | C₁₂H₁₀O | 170.21 g/mol | Aromatic phenol, biphenyl system |

| (S)-2-Amino-4-phenylbutan-1-ol | Not listed | C₁₀H₁₅NO | 165.23 g/mol | Amino (C2), phenyl (C4), -OH |

| 4-(4-Methylphenyl)butan-1-ol | Not listed | C₁₁H₁₆O | 164.24 g/mol | Methylphenyl (C4), primary alcohol |

Key Observations:

- Fluorine Position: The fluorine in this compound (C2) likely increases electron-withdrawing effects compared to 4-fluoro-1-butanol (C4), altering acidity and reactivity. For example, the C2 fluorine may stabilize adjacent charges, enhancing hydrogen-bonding capacity of the -OH group .

- Phenyl vs. Methylphenyl: The phenyl group in this compound introduces aromatic π-π interactions, which are absent in 4-(4-methylphenyl)butan-1-ol. This difference could influence solubility in nonpolar solvents .

- Amino vs.

Physicochemical Properties and Reactivity

Boiling Points and Solubility:

- 4-Fluoro-1-butanol: Boiling point data are unavailable, but primary fluoro-alcohols generally have lower boiling points than aromatic analogs due to reduced molecular weight and weaker intermolecular forces. It is partially miscible in water due to the -OH group but less so than non-fluorinated alcohols .

- 4-Phenylphenol: Higher boiling point (~300°C) due to aromatic stacking and stronger hydrogen bonding. Limited water solubility (0.1 g/L at 25°C) .

- This compound (Inferred): Expected to have a higher boiling point than 4-fluoro-1-butanol due to the phenyl group. Solubility in water may be low but enhanced in polar aprotic solvents (e.g., DMSO).

Reactivity:

- Nucleophilic Substitution: The fluorine in this compound may participate in nucleophilic substitution reactions, unlike the phenyl or amino analogs.

- Oxidation: The primary alcohol group is susceptible to oxidation, similar to 4-fluoro-1-butanol, but steric hindrance from the phenyl group may slow reactivity compared to linear alcohols .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-phenylbutan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated alcohols like this compound often employs condensation reactions (e.g., Knoevenagel) followed by reduction. For analogous compounds (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid), fluorinated aldehydes are reacted with esters under alkaline conditions, followed by hydrolysis and decarboxylation . Yield optimization requires precise control of pH, temperature, and catalyst selection. For example, using NaHCO₃ as a mild base minimizes side reactions compared to stronger bases like NaOH. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the alcohol .

Q. How can researchers ensure purity and characterize this compound effectively?

- Methodological Answer : Purity is verified using HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities. Structural confirmation relies on H/F NMR to identify fluorine coupling patterns and C NMR to resolve the phenyl and hydroxyl groups. For example, the fluorine atom in the 2-position of the phenyl ring causes distinct splitting in H NMR (J = 8–10 Hz) . Mass spectrometry (HRMS) ensures molecular ion consistency with theoretical values (e.g., C₁₀H₁₃FO: 168.09 g/mol).

Q. What safety protocols are essential when handling fluorinated alcohols like this compound?

- Methodological Answer : Fluorinated alcohols require stringent safety measures due to potential toxicity and flammability. Key steps include:

- Using fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or skin contact .

- Storing in flame-resistant cabinets away from oxidizers (flash point ~139°C, similar to 4-Fluoro-1-butanol) .

- Immediate decontamination of spills with inert adsorbents (e.g., vermiculite) and ethanol rinses .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic substitutions or oxidations?

- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of adjacent carbons, enhancing reactivity in SN2 reactions. For example, the hydroxyl group can be selectively replaced via Mitsunobu reactions (using DIAD/TPP) with retention of configuration. Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to a ketone, but over-oxidation risks require controlled stoichiometry and low temperatures (0–5°C) . Comparative studies with non-fluorinated analogs show 20–30% faster reaction rates for fluorinated derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated alcohols?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities or assay variability. To address this:

- Validate compound purity via orthogonal methods (e.g., NMR + LC-MS) .

- Replicate assays across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) with positive/negative controls .

- Apply statistical tools (e.g., ANOVA) to assess significance of conflicting results, as highlighted in qualitative research frameworks .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral fluorinated alcohols?

- Methodological Answer : Asymmetric synthesis of this compound can leverage chiral catalysts (e.g., BINOL-derived ligands) in transfer hydrogenation or enzymatic resolution. For example, lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) selectively acetylates the (R)-enantiomer, yielding >90% enantiomeric excess (ee) . Chiral HPLC (e.g., Chiralpak AD-H column) confirms ee, with mobile phases optimized for fluorinated analytes (hexane:isopropanol 90:10) .

Data & Analytical Challenges

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model dipole moments, logP, and pKa. For instance, the fluorine atom reduces logP by ~0.5 units compared to non-fluorinated analogs, aligning with experimental HPLC retention times . Molecular dynamics simulations (e.g., GROMACS) predict solubility in polar solvents like ethanol, validated by experimental cloud-point measurements .

Q. How do researchers address conflicting spectral data (e.g., F NMR shifts) across studies?

- Methodological Answer : Discrepancies in F NMR shifts (δ) arise from solvent effects or referencing errors. Standardize measurements using CFCl₃ as an external reference (δ = 0 ppm) and report solvent (e.g., CDCl₃ vs. DMSO-d₆). For example, this compound in CDCl₃ shows δ = -115 ppm, but shifts to -120 ppm in DMSO due to hydrogen bonding . Cross-validate with computational NMR predictors (e.g., ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.